![molecular formula C21H21ClFN3O2 B1651264 1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one CAS No. 1251551-07-1](/img/structure/B1651264.png)
1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring fused with a quinazoline ring, along with a chlorophenyl and fluoro substituent, making it a molecule of interest in various fields of research.
准备方法
The synthesis of 1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one involves multiple steps, typically starting with the preparation of the piperidine and quinazoline precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols or reducing other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and pressures.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction, carboxylic acids from oxidation, and substituted derivatives from nucleophilic substitution.
科学研究应用
1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and substituents play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
相似化合物的比较
Similar compounds include other spiro derivatives and quinazoline-based molecules. Compared to these, 1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is unique due to its specific substituents and spiro linkage, which confer distinct chemical and biological properties. Some similar compounds are:
- Spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one derivatives
- Quinazoline-based inhibitors
- Chlorophenyl-substituted spiro compounds
属性
CAS 编号 |
1251551-07-1 |
|---|---|
分子式 |
C21H21ClFN3O2 |
分子量 |
401.9 |
IUPAC 名称 |
1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C21H21ClFN3O2/c1-25-18-13-16(23)6-7-17(18)20(28)24-21(25)8-10-26(11-9-21)19(27)12-14-2-4-15(22)5-3-14/h2-7,13H,8-12H2,1H3,(H,24,28) |
InChI 键 |
RQTBHRWCNKBFCD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
规范 SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1651181.png)
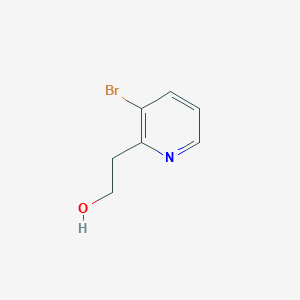
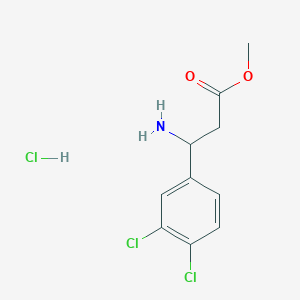
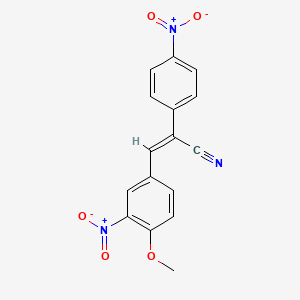
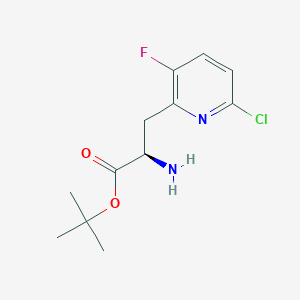
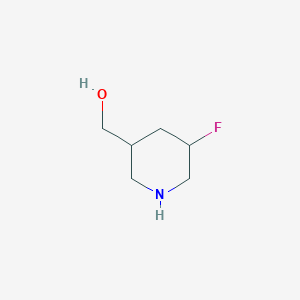
![6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE](/img/structure/B1651191.png)
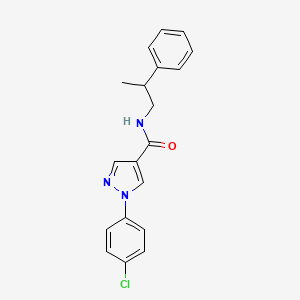
![N-(4-chlorophenyl)-2-[5-(isobutyrylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]butanamide](/img/structure/B1651195.png)
![N-(2,3-dimethylphenyl)-4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxamide](/img/structure/B1651196.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1651198.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B1651202.png)
![N-[1,4-dimethyl-7-(4-methylpiperidin-1-yl)-2,3-dioxoquinoxalin-6-yl]-2-ethoxybenzamide](/img/structure/B1651203.png)
![N-(3,4-dimethoxybenzyl)-4-[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]butanamide](/img/structure/B1651204.png)
